4-Fluoropyridine 1-Oxide: A Comprehensive Technical Guide
4-Fluoropyridine 1-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 4-Fluoropyridine 1-oxide, a fluorinated heterocyclic N-oxide of interest in medicinal chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.
Core Physical Properties
While specific experimental data for 4-Fluoropyridine 1-oxide is not extensively reported in publicly available literature, the following tables summarize its fundamental identifiers and computed properties. Data for related compounds are also provided for comparative purposes.
| Identifier | Value | Source |
| Chemical Name | 4-Fluoropyridine 1-oxide | IUPAC |
| Synonyms | 4-Fluoropyridine-N-oxide, 4-fluoro-1-oxidopyridin-1-ium | [1] |
| CAS Number | 124666-05-3 | [2] |
| Molecular Formula | C₅H₄FNO | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Physical Property | Value | Notes |
| Melting Point | Data not available | For comparison, 4-Fluoropyridine hydrochloride has a melting point of 100-102 °C. 4-Chloropyridine N-oxide has a melting point of 160 °C (decomposition). |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Pyridine N-oxides are generally soluble in polar organic solvents and show some solubility in water. |
| pKa | Data not available | The pKa of the conjugate acid of the parent Pyridine N-oxide is 0.79. The introduction of an electron-withdrawing fluorine atom at the 4-position is expected to decrease the basicity and thus lower the pKa. |
Spectral Data
| Spectral Data | Expected Characteristics |
| ¹H NMR | Two sets of signals in the aromatic region, each integrating to 2H. The protons ortho to the N-oxide (H2, H6) and meta to the N-oxide (H3, H5) will be doublets coupled to each other and will also show coupling to the fluorine atom. The chemical shifts will be downfield compared to 4-fluoropyridine due to the deshielding effect of the N-oxide group. |
| ¹³C NMR | Five signals are expected in the aromatic region. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The carbons ortho (C2, C6) and meta (C3, C5) to the N-oxide will also be distinguishable. |
| IR Spectroscopy | Characteristic peaks for the N-O stretching vibration are expected around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region. |
| UV-Vis Spectroscopy | Pyridine N-oxides typically exhibit π → π* transitions in the UV region. The introduction of a fluorine atom may cause a slight shift in the absorption maximum. |
Experimental Protocols
Synthesis of 4-Fluoropyridine 1-Oxide
A plausible synthetic route to 4-Fluoropyridine 1-oxide involves the oxidation of 4-fluoropyridine. While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N-oxidation of pyridines can be adapted.
Reaction:
Materials:
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4-Fluoropyridine
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m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
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Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 4-fluoropyridine with stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproduct.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to yield pure 4-Fluoropyridine 1-oxide.
Determination of Melting Point
The melting point of a solid compound can be determined using a melting point apparatus.
Procedure:
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A small, dry sample of the crystalline product is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of a melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range at which the solid begins to melt and completely becomes a liquid is recorded as the melting point.
Workflow and Pathway Diagrams
The following diagram illustrates a logical workflow for the synthesis and purification of 4-Fluoropyridine 1-oxide.
Caption: Workflow for the synthesis of 4-Fluoropyridine 1-oxide.
This diagram outlines the key stages from the starting material to the final purified product, providing a clear visual representation of the experimental process for researchers.
